Cas no 7116-95-2 (4-Isopropylbiphenyl)

4-Isopropylbiphenyl structure
4-Isopropylbiphenyl structure
商品名:4-Isopropylbiphenyl
CAS番号:7116-95-2
MF:C15H16
メガワット:196.2875
MDL:MFCD00221718
CID:47219
PubChem ID:87571556

4-Isopropylbiphenyl 化学的及び物理的性質

名前と識別子

    • 4-isopropylbiphenyl
    • 1-phenyl-4-propan-2-ylbenzene
    • p-Isopropylbiphenyl
    • 4-Phenylcumene
    • 4-(1-Methylethyl)-1,1'-biphenyl
    • p-Isopropyldiphenyl
    • BIPHENYL, 4-ISOPROPYL-
    • 1,1'-Biphenyl, 4-(1-methylethyl)-
    • 4KBV29724I
    • 4-Isopropyl-1,1'-biphenyl
    • 4-Isopropyl-1,1'-biphenyl #
    • KWSHGRJUSUJPQD-UHFFFAOYSA-
    • 4-(methylethyl)-1-phenylbenzene
    • 1-phenyl-4-propan-2-yl-benzene
    • KWSHGRJUSUJPQD-UHFFFAOYSA-N
    • 1,1'-Biphenyl,4-
    • UNII-4KBV29724I
    • 4,4'-Isopropylbiphenyl
    • EINECS 230-420-1
    • DTXSID20883094
    • 1-isopropyl-4-phenyl-benzene
    • 7116-95-2
    • A837100
    • MFCD00221718
    • Q27259867
    • BRN 1858288
    • D91093
    • AKOS025295655
    • NS00001650
    • FT-0617110
    • CS-0331279
    • InChI=1/C15H16/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3
    • I0171
    • DB-055499
    • 4-Isopropylbiphenyl
    • MDL: MFCD00221718
    • インチ: 1S/C15H16/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3
    • InChIKey: KWSHGRJUSUJPQD-UHFFFAOYSA-N
    • ほほえんだ: C([H])(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=C([H])C=1[H]
    • BRN: 1858288

計算された属性

  • せいみつぶんしりょう: 196.12500
  • どういたいしつりょう: 196.125201
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 0

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1,461 g/cm3
  • ゆうかいてん: 11°C
  • ふってん: 291°C(lit.)
  • フラッシュポイント: 110-112°C/1mm
  • 屈折率: 1.5840
  • PSA: 0.00000
  • LogP: 4.47700
  • ようかいせい: 使用できません

4-Isopropylbiphenyl セキュリティ情報

  • セキュリティの説明: S24/25
  • RTECS番号:DV5415000
  • セキュリティ用語:S24/25

4-Isopropylbiphenyl 税関データ

  • 税関コード:2902909090
  • 税関データ:

    中国税関コード:

    2902909090

    概要:

    2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量

    要約:

    2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

4-Isopropylbiphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
K74771-1g
4-Isopropylbiphenyl
7116-95-2 97%
1g
$200 2023-09-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L14405-5g
4-Isopropylbiphenyl, 97%
7116-95-2 97%
5g
1277.00 2021-07-03
abcr
AB137483-25 g
4-Isopropylbiphenyl, 96%; .
7116-95-2 96%
25g
€571.50 2023-05-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I834782-5g
4-Isopropylbiphenyl
7116-95-2 98%
5g
692.10 2021-05-17
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L14405-1g
4-Isopropylbiphenyl, 97%
7116-95-2 97%
1g
397.00 2021-07-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ZU536-5g
4-Isopropylbiphenyl
7116-95-2 97%
5g
¥860.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ZU536-1g
4-Isopropylbiphenyl
7116-95-2 97%
1g
¥294.0 2022-05-30
Aaron
AR003MAI-5g
4-Isopropylbiphenyl
7116-95-2 96%
5g
$131.00 2025-01-22
Ambeed
A488691-25g
4-Isopropylbiphenyl
7116-95-2 97%
25g
$404.0 2024-04-17
eNovation Chemicals LLC
K74771-25g
4-Isopropylbiphenyl
7116-95-2 97%
25g
$730 2025-03-03

4-Isopropylbiphenyl 合成方法

4-Isopropylbiphenyl 関連文献

4-Isopropylbiphenylに関する追加情報

Recent Advances in the Application of 4-Isopropylbiphenyl (CAS: 7116-95-2) in Chemical Biology and Pharmaceutical Research

The compound 4-Isopropylbiphenyl (CAS: 7116-95-2) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This aromatic hydrocarbon, characterized by a biphenyl core with an isopropyl substituent at the para position, has demonstrated remarkable versatility as both a synthetic intermediate and a functional material in drug development. Recent studies have explored its role in organic synthesis, material science, and as a potential pharmacophore in medicinal chemistry applications.

In the field of organic synthesis, 4-Isopropylbiphenyl has emerged as a valuable building block for the construction of more complex molecular architectures. A 2023 study published in the Journal of Organic Chemistry demonstrated its effectiveness as a directing group in transition metal-catalyzed C-H activation reactions, enabling the efficient synthesis of polycyclic aromatic compounds with potential biological activity. The isopropyl group's steric and electronic properties were found to significantly influence the regioselectivity of these transformations, offering new possibilities for structure-activity relationship studies.

Pharmaceutical researchers have investigated 4-Isopropylbiphenyl as a potential scaffold for drug discovery. Its biphenyl core provides rigidity to molecular structures while maintaining sufficient flexibility for optimal receptor binding. Recent computational studies published in the Journal of Medicinal Chemistry suggest that derivatives of 4-Isopropylbiphenyl may exhibit promising binding affinities for various protein targets, particularly in the central nervous system. Molecular docking simulations indicate potential interactions with neurotransmitter receptors, though in vitro validation studies are still ongoing.

Material science applications of 4-Isopropylbiphenyl have also advanced significantly. Its thermal stability and liquid crystalline properties have been exploited in the development of organic electronic materials. A 2024 study in Advanced Materials reported the successful incorporation of 4-Isopropylbiphenyl derivatives into organic light-emitting diodes (OLEDs), demonstrating improved device efficiency and operational stability. The isopropyl group was found to play a crucial role in preventing molecular aggregation while maintaining charge transport properties.

Analytical chemistry has benefited from the unique spectroscopic properties of 4-Isopropylbiphenyl. Recent developments in chromatography have utilized it as a stationary phase modifier in high-performance liquid chromatography (HPLC), particularly for the separation of chiral compounds. The compound's aromatic system and isopropyl group create distinctive interactions with analytes, enabling improved resolution of structurally similar molecules in pharmaceutical quality control applications.

Safety and toxicological assessments of 4-Isopropylbiphenyl have progressed in parallel with its application studies. Recent toxicokinetic studies published in Chemical Research in Toxicology indicate that the compound exhibits favorable metabolic stability and low acute toxicity in preclinical models. However, researchers emphasize the need for comprehensive long-term exposure studies, particularly regarding potential bioaccumulation in lipid-rich tissues due to its lipophilic nature.

Looking forward, the diverse applications of 4-Isopropylbiphenyl continue to expand across chemical biology and pharmaceutical research. Current investigations are exploring its potential in drug delivery systems, where its amphiphilic character could facilitate the development of novel nanocarriers. Additionally, its photophysical properties are being examined for applications in bioimaging and photosensitizer development. As research progresses, 4-Isopropylbiphenyl (CAS: 7116-95-2) is poised to remain an important compound at the interface of chemistry and biology, with potential impacts on both fundamental research and applied pharmaceutical development.

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